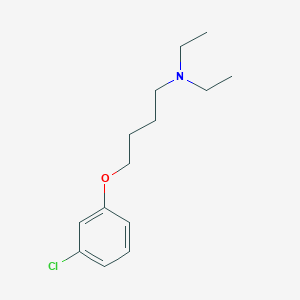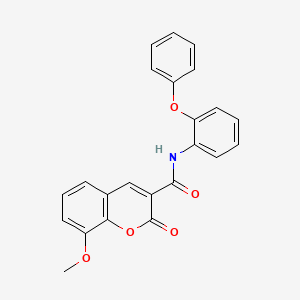![molecular formula C21H13BrN2O4 B4652846 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4652846.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
描述
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide, also known as BZ-423, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BZ-423 has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and other inflammatory conditions.
作用机制
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide works by inhibiting the activity of the mitochondrial protein, NADH:ubiquinone oxidoreductase (complex I). This leads to a decrease in the production of reactive oxygen species (ROS) and an increase in the production of ATP. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has also been shown to activate the transcription factor, nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in regulating antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has also been shown to decrease the production of ROS and increase the production of ATP, leading to improved mitochondrial function. In addition, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
One of the advantages of using N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity for complex I inhibition. This allows for targeted inhibition of mitochondrial function without affecting other cellular processes. However, one limitation of using N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is its potential toxicity at high concentrations. Careful dose optimization is necessary to ensure that N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is used at concentrations that are effective but not toxic.
未来方向
There are several potential future directions for research on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in cancer therapy, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanisms of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide and to optimize its use in lab experiments and clinical settings.
科学研究应用
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O4/c22-15-4-2-1-3-14(15)21-24-16-10-13(6-8-17(16)28-21)23-20(25)12-5-7-18-19(9-12)27-11-26-18/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOCYLCAJPQXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4652767.png)
![N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4652782.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4652783.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline](/img/structure/B4652784.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea](/img/structure/B4652805.png)
![8-quinolinyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4652806.png)

![methyl 4-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4652821.png)
![ethyl [3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4652827.png)
![N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine](/img/structure/B4652853.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4652859.png)